Tetrahydrocannabivarin
Overview
Description
Tetrahydrocannabivarin is a naturally occurring cannabinoid found in certain strains of Cannabis sativa. It is a homologue of tetrahydrocannabinol, differing by having a propyl side chain instead of a pentyl side chain. This structural difference results in distinct pharmacological properties, making this compound non-psychoactive at lower doses. It has been studied for its potential therapeutic benefits, including neuroprotection, appetite suppression, and glycemic control .
Mechanism of Action
- THCV is a propyl analogue of tetrahydrocannabinol (Δ9-THC), a primary pharmacological component of Medical Cannabis .
- Its primary targets include:
- Downstream effects involve pain relief, anti-inflammation, and potential antiepileptiform properties .
- At the molecular and cellular levels, THCV’s effects vary:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Tetrahydrocannabivarin interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist of the Cannabinoid-1 (CB1R) receptor and a partial agonist of the Cannabinoid-2 (CB2R) receptor . It also acts as an agonist of GPR55 and l-α-lysophosphatidylinositol (LPI) . These interactions influence various biochemical reactions within the body.
Cellular Effects
This compound has been shown to have a variety of effects on cells. It has been reported to activate 5HT1A receptors, producing an antipsychotic effect that could potentially ameliorate some of the negative, cognitive, and positive symptoms of schizophrenia . It also interacts with different transient receptor potential (TRP) channels, including TRPV2, which may contribute to the analgesic, anti-inflammatory, and anti-cancer effects of cannabinoids and Cannabis extracts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to CB1R and CB2R receptors, influencing their activity . It also acts as an agonist of GPR55 and LPI . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Dosage Effects in Animal Models
In rodent studies, this compound has been shown to decrease appetite, increase satiety, and up-regulate energy metabolism . These effects make it a potentially useful remedy for weight loss and management of obesity and type 2 diabetes
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabivarin typically involves the condensation of olivetol with a propyl side chain precursor. This reaction is followed by cyclization to form the characteristic benzopyran ring structure. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from cannabis plants that are selectively bred to produce high levels of this cannabinoid. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocannabivarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols or alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule, altering its reactivity and biological activity
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and synthesis of cannabinoids.
Biology: Tetrahydrocannabivarin is used to investigate the endocannabinoid system and its role in physiological processes.
Medicine: It has shown promise in the treatment of obesity, diabetes, epilepsy, and neurodegenerative diseases due to its unique pharmacological profile.
Industry: this compound is being explored for its potential use in developing new pharmaceuticals and therapeutic agents .
Comparison with Similar Compounds
- Tetrahydrocannabinol
- Cannabidiol
- Cannabigerol
- Cannabichromene
- Cannabivarin
- Cannabidivarin
Properties
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLHBHDLIHEMS-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893920 | |
Record name | Tetrahydrocannabivarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31262-37-0 | |
Record name | Tetrahydrocannabivarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31262-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocannabivarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocannabivarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydrocannabivarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31262-37-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROCANNABIVARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5YE3I47D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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